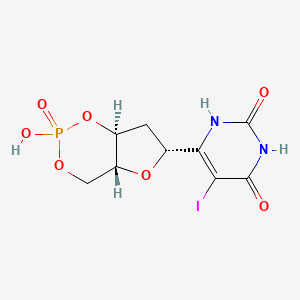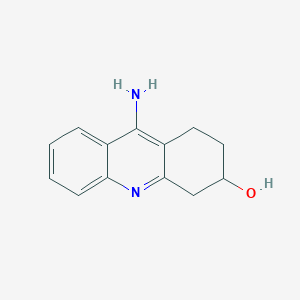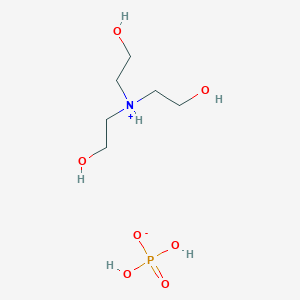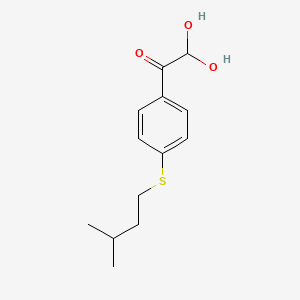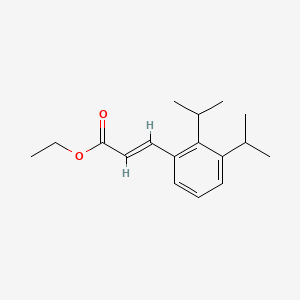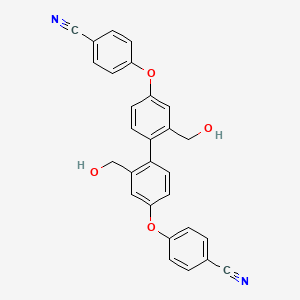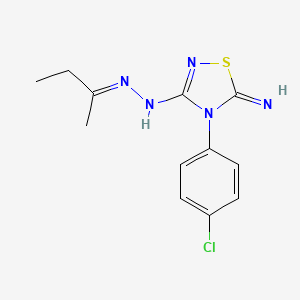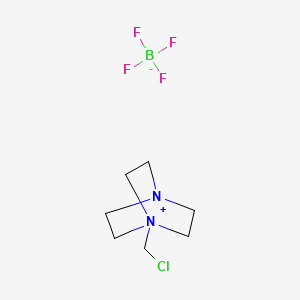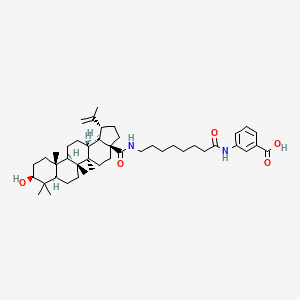
4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: Introduction of the bromophenyl and dichlorophenyl groups can be done through electrophilic aromatic substitution reactions.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the ethenyl group or the bromine substituent.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated or hydrogenated products.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or ion channels, and the pathways involved could be related to cell signaling, metabolism, or apoptosis.
相似化合物的比较
Similar Compounds
- 4-Phenyl-2-(2-phenylethenyl)-5-thiazoleacetic acid
- 4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid
- 4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazolepropionic acid
Uniqueness
4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid is unique due to the specific combination of bromophenyl and dichlorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness might translate to different reactivity patterns, biological activities, or physical properties compared to similar compounds.
属性
CAS 编号 |
116759-02-5 |
|---|---|
分子式 |
C19H12BrCl2NO2S |
分子量 |
469.2 g/mol |
IUPAC 名称 |
2-[4-(4-bromophenyl)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H12BrCl2NO2S/c20-13-5-1-12(2-6-13)19-16(10-18(24)25)26-17(23-19)8-4-11-3-7-14(21)9-15(11)22/h1-9H,10H2,(H,24,25)/b8-4+ |
InChI 键 |
FEAPLPJCFUBBEY-XBXARRHUSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl)CC(=O)O)Br |
规范 SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl)CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


